REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:11][S:12]([C:15]1[CH:20]=[CH:19][C:18](Cl)=[CH:17][CH:16]=1)(=[O:14])=[O:13].O>CS(C)=O>[CH3:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([O:8][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:17][CH:16]=1)(=[O:14])=[O:13] |f:1.2|
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Name
|
|
Quantity
|
7.41 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was heated at 160° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The crystalline product was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(OC2=CC=C(C=C2)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 93.2% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |